molecular formula C13H11NO3 B11875463 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester CAS No. 66325-98-2

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester

Cat. No.: B11875463
CAS No.: 66325-98-2
M. Wt: 229.23 g/mol
InChI Key: KVRSKGPQHMTBEA-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methylketones in a basic medium to form quinoline derivatives . Another method includes the esterification of quinolinecarboxylic acids with alcohols in the presence of sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and yield of the compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, use of recyclable catalysts, and solvent-free reactions are preferred. These methods not only improve the yield but also reduce the production costs and environmental footprint .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester involves its interaction with specific molecular targets. In antiviral research, the compound has been shown to inhibit the replication of viruses by interfering with viral enzymes and proteins . In antibacterial studies, it disrupts bacterial cell wall synthesis and protein function . The exact molecular pathways and targets vary depending on the specific application and the type of organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

CAS No.

66325-98-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 2-acetylquinoline-4-carboxylate

InChI

InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3

InChI Key

KVRSKGPQHMTBEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC

Origin of Product

United States

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